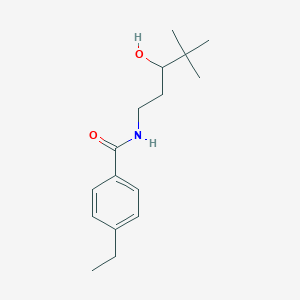![molecular formula C30H24N6S2 B2420902 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole CAS No. 256949-37-8](/img/structure/B2420902.png)
3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazole derivatives.
科学的研究の応用
3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its cytotoxic activity against various cancer cell lines.
Materials Science: The compound’s unique structural properties allow it to be used in the development of new materials with specific electronic and photophysical properties.
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives have been valued in some drugs due to their wide range of biological activities . These activities include antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
The wide range of biological activities of 1,2,4-triazoles suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
It is known that 1,2,4-triazole derivatives have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of 1,2,4-triazole derivatives can be influenced by various factors, including the reaction temperature .
Safety and Hazards
将来の方向性
The development of more effective and potent 1,2,4-triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . Future research will likely continue to explore the synthesis of novel 1,2,4-triazole derivatives and their potential applications in various fields, particularly in medicine.
生化学分析
Biochemical Properties
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Molecular Mechanism
Molecular docking studies have been done to understand the mechanism and binding modes of some 1,2,4-triazole derivatives in the binding pocket of certain enzymes .
準備方法
The synthesis of 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction is carried out in a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirring. The mixture is partially dissolved in dimethylformamide (DMF) to form a white suspension. After the S-alkylation step, several acetal deprotection procedures are tested, and the aldehyde obtained is isolated as a bisulfite adduct .
化学反応の分析
3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
類似化合物との比較
3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: This compound also contains the 1,2,4-triazole scaffold and exhibits antimicrobial properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds have shown promising anticancer activity and are structurally similar to the compound .
特性
IUPAC Name |
3-[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6S2/c1-5-13-23(14-6-1)27-31-33-29(35(27)25-17-9-3-10-18-25)37-21-22-38-30-34-32-28(24-15-7-2-8-16-24)36(30)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXXERDWSOVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2420819.png)

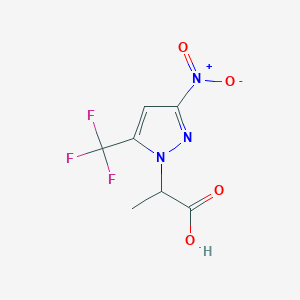
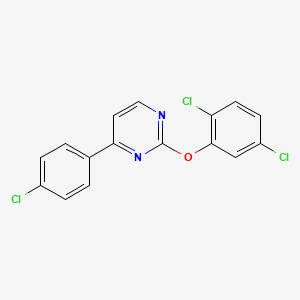

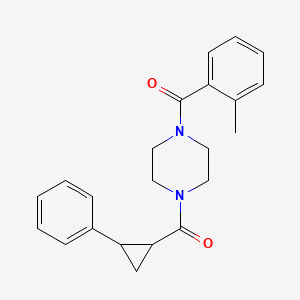
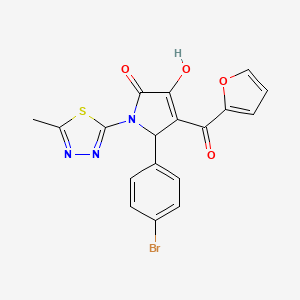
![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/new.no-structure.jpg)



![2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2420841.png)
